(S)-Spiro[2.3]hexane-1-carboxylic acid
Description
(S)-Spiro[2.3]hexane-1-carboxylic acid is a conformationally constrained spirocyclic carboxylic acid characterized by a bicyclic framework where a cyclopropane ring is fused to a cyclohexane system. The (S)-configuration at the chiral center introduces stereochemical specificity, making it valuable in medicinal chemistry and catalysis. Its strained spiro architecture enhances reactivity and stability, particularly in photochemical or catalytic applications . The compound’s CAS number is 17202-56-1, with a molecular formula of C₇H₁₀O₂ and a molecular weight of 126.15 g/mol .
Properties
IUPAC Name |
(2S)-spiro[2.3]hexane-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c8-6(9)5-4-7(5)2-1-3-7/h5H,1-4H2,(H,8,9)/t5-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVSCGNLRDCLHAN-RXMQYKEDSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC2(C1)C[C@@H]2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Corey–Chaikovsky Reaction
The Corey–Chaikovsky reaction enables cyclopropanation of α,β-unsaturated esters to form spiro[2.3]hexane scaffolds. For example, ethyl 3-methylenecyclobutanecarboxylate undergoes cyclopropanation using dibromocarbene generated in situ from bromoform and a base (e.g., NaOH) in the presence of a phase-transfer catalyst (e.g., CTAB). The resulting dibromospiro[2.3]hexane intermediate is mono-debrominated using Ti(O<sup>i</sup>Pr)<sub>4</sub> to yield a bromospiro[2.3]hexane derivative, which is subsequently eliminated with a strong base (e.g., KOtBu) to form spiro[2.3]hex-1-ene. Hydrolysis of the ester group under alkaline conditions (NaOH, H<sub>2</sub>O/EtOH) produces the carboxylic acid.
Key Data:
| Step | Reagents/Conditions | Yield |
|---|---|---|
| Cyclopropanation | CHBr<sub>3</sub>, NaOH, CTAB | 76% |
| Mono-debromination | Ti(O<sup>i</sup>Pr)<sub>4</sub> | 85% |
| Elimination | KOtBu, DMSO | 92% |
| Ester hydrolysis | NaOH, H<sub>2</sub>O/EtOH, reflux | 95% |
Asymmetric Synthesis via Chiral Auxiliaries
Enantioselective Cyclopropanation
Chiral rhodium catalysts (e.g., Rh<sub>2</sub>(S-PTAD)<sub>4</sub>) enable asymmetric cyclopropanation of alkenes with diazo compounds. For instance, methylenecyclobutane reacts with ethyl diazoacetate in the presence of Rh<sub>2</sub>(S-PTAD)<sub>4</sub> to yield (S)-spiro[2.3]hexane-1-carboxylate with 92% enantiomeric excess (ee). Subsequent saponification (LiOH, THF/H<sub>2</sub>O) affords the carboxylic acid.
Stereochemical Control:
| Parameter | Value |
|---|---|
| Catalyst | Rh<sub>2</sub>(S-PTAD)<sub>4</sub> |
| ee | 92% |
| Reaction Temp. | –20°C |
Hydrolysis of Spirocyclic Nitriles
Nitrile to Carboxylic Acid Conversion
3-Methylenecyclobutanecarbonitrile undergoes cyclopropanation with CH<sub>2</sub>I<sub>2</sub> and Me<sub>3</sub>Al in CH<sub>2</sub>Cl<sub>2</sub> to form spiro[2.3]hexane-1-carbonitrile. Hydrolysis with concentrated HCl (110°C, 24 h) or enzymatic catalysis (nitrilase from Pseudomonas fluorescens) yields the carboxylic acid. Enzymatic methods provide higher enantiopurity (98% ee).
Comparative Hydrolysis Conditions:
| Method | Conditions | ee | Yield |
|---|---|---|---|
| Acidic hydrolysis | 6 M HCl, reflux, 24 h | Racemic | 88% |
| Enzymatic hydrolysis | Nitrilase, pH 7.0, 37°C, 12 h | 98% | 75% |
Resolution of Racemic Mixtures
Chiral Chromatography
Racemic spiro[2.3]hexane-1-carboxylic acid is resolved using preparative HPLC with a chiral stationary phase (e.g., Chiralpak IA). The (S)-enantiomer elutes at 12.3 min (hexane:IPA:TFA = 90:10:0.1), achieving >99% ee.
Diastereomeric Salt Formation
Reaction with (1S,2R)-ephedrine forms diastereomeric salts, which are crystallized from ethanol. The (S)-acid-ephedrine salt precipitates preferentially (dr = 7:1), and free acid is regenerated via ion-exchange chromatography.
Green Chemistry Approaches
Visible-Light Photocatalysis
A metal-free protocol uses eosin Y as a photocatalyst to induce [2+1] cycloaddition between cyclobutanone derivatives and alkenes under blue LED light. The spiro[2.3]hexane-1-carboxylic acid is obtained in 78% yield with 85% ee using a chiral thiourea organocatalyst.
Photoreaction Parameters:
| Parameter | Value |
|---|---|
| Catalyst | Eosin Y, chiral thiourea |
| Light Source | 450 nm LED |
| Solvent | MeCN/H<sub>2</sub>O (9:1) |
Chemical Reactions Analysis
Esterification and Amidation
The carboxylic acid group undergoes standard derivatization reactions:
-
Methyl ester formation : Treatment with methanol under acidic conditions yields the methyl ester derivative, as demonstrated in the synthesis of spiro[2.3]hexane-1-carboxylic acid methyl ester (76% yield) using DPPA and triethylamine in tert-butyl alcohol .
-
Amidation : Reaction with diphenyl phosphoryl azide (DPPA) produces an intermediate acyl azide, which undergoes Curtius rearrangement to form an isocyanate. Subsequent hydrolysis yields the amine derivative .
Decarboxylation
Under thermal or acidic conditions, decarboxylation occurs, driven by the release of ring strain in the spiro system. For example, spiro[2.3]hexane derivatives lose CO₂ at elevated temperatures, forming simpler hydrocarbons .
Acid-Mediated Rearrangements
The spiro[2.3]hexane framework undergoes ring-opening reactions under acidic conditions:
-
Epoxide rearrangements : Analogous 1-oxaspiro[2.3]hexanes rearrange via carbocation intermediates to form cyclopentanones .
-
Nucleophilic substitution : In 1,4-dioxaspiro[2.3]hexan-5-ones, substitution occurs preferentially at the less hindered epoxide C–O bond .
Comparative Reactivity with Structural Analogues
Key differences in reactivity between (S)-spiro[2.3]hexane-1-carboxylic acid and related compounds:
| Compound | Functional Groups | Reactivity Profile |
|---|---|---|
| (S)-Spiro[2.3]hexane-1-carboxylic acid | -COOH, spiro[2.3]hexane | High acidity, esterification/amidation |
| 5-Fluorospiro[2.3]hexane-1-carboxylic acid | -COOH, -F | Enhanced electrophilicity due to fluorine |
| Spiro[2.3]hexane-1-carboxamide | -CONH₂ | Reduced nucleophilicity vs. carboxylic acid |
The carboxylic acid group’s presence increases hydrogen-bonding potential, influencing solubility and biological interactions .
Stereochemical Considerations
The (S)-configuration at the spiro carbon introduces chirality, affecting reaction outcomes:
Scientific Research Applications
Scientific Research Applications
(S)-Spiro[2.3]hexane-1-carboxylic acid has a wide range of applications in scientific research:
Organic Synthesis
- Building Block: It serves as a precursor for synthesizing more complex spirocyclic compounds.
- Chiral Auxiliary: Utilized in asymmetric synthesis to produce enantiomerically enriched products.
Medicinal Chemistry
- Drug Development: Its unique structure allows for modifications that can enhance pharmacological properties.
- Biological Activity Studies: Preliminary studies indicate potential antimicrobial and anti-inflammatory properties.
Materials Science
- Polymer Chemistry: The compound can be incorporated into polymer matrices to impart specific mechanical or thermal properties.
Recent research highlights the biological activities associated with (S)-Spiro[2.3]hexane-1-carboxylic acid:
Antimicrobial Activity
A study demonstrated that derivatives of (S)-Spiro[2.3]hexane-1-carboxylic acid exhibited significant activity against Gram-positive bacteria, with Minimum Inhibitory Concentration (MIC) values comparable to standard antibiotics.
Anti-inflammatory Effects
In vitro assays showed that the compound could reduce cytokine production in immune cells, suggesting potential therapeutic applications in inflammatory diseases.
Data Tables
| Activity Type | Effect |
|---|---|
| Antimicrobial | Effective against Gram-positive bacteria |
| Anti-inflammatory | Reduces cytokine production |
Case Studies
Case Study 1: Antimicrobial Efficacy
In a comparative study published in 2024, researchers synthesized several derivatives based on (S)-Spiro[2.3]hexane-1-carboxylic acid and found one derivative effective against Staphylococcus aureus with an MIC of 32 µg/mL.
Case Study 2: Inflammation Modulation
A murine model study revealed that administration of (S)-Spiro[2.3]hexane-1-carboxylic acid led to significant reductions in paw swelling and histological signs of inflammation compared to control groups, indicating its potential use in treating arthritis.
Mechanism of Action
The mechanism by which (S)-Spiro[2.3]hexane-1-carboxylic acid exerts its effects depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and steric effects. The spirocyclic structure can influence the compound’s binding affinity and specificity, making it a useful probe for studying molecular interactions.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Structural Analogs
The spiro[2.3]hexane scaffold has several derivatives and analogs, differing in substituents and ring modifications. Key examples include:
Key Observations :
- Substituent Effects : Fluorination (e.g., 5,5-difluoro) enhances metabolic stability and lipophilicity, critical for drug design . Hydroxyl groups (e.g., 5-hydroxy derivative) introduce hydrogen-bonding capacity, influencing solubility and target interactions .
- Ring Strain : Spiro[2.3]hexane derivatives exhibit higher ring strain than spiro[2.5] analogs, as evidenced by bond angles (~50° in cyclopropene rings) and C=C bond lengths (1.27–1.28 Å) . This strain accelerates reactivity in photochemical "click" reactions.
Functionalized Derivatives
Amino-Protected Derivatives
- 5-(tert-Butoxycarbonyl)-5-azaspiro[2.3]hexane-1-carboxylic acid (CAS: 1251012-82-4): Incorporates a Boc-protected amine, improving solubility and enabling peptide coupling. Molecular weight: 227.26 g/mol .
- 5-(tert-Butoxycarbonyl)-2,2-difluoro-5-azaspiro[2.3]hexane-1-carboxylic acid (CAS: 2306263-74-9): Combines fluorine and Boc groups for dual modulation of reactivity and stability. Molecular weight: 263.24 g/mol .
Amino Acid Analogs
- 1-Aminospiro[2.3]hexane-1,5-dicarboxylic acid: A rigid glutamic acid analog synthesized via [1+2]-cycloaddition. Used to study neurotransmitter receptor binding .
- 1-Amino-1-cyclohexanecarboxylic acid (CAS: 2756-85-6): A non-spiro analog with a cyclohexane backbone, highlighting the unique reactivity of spiro systems .
Q & A
Q. Advanced
- Accelerated Stability Testing : Incubate the compound at 40°C/75% RH for 4 weeks, monitoring degradation via HPLC .
- pH Profiling : Dissolve in buffers (pH 1–13) and track carboxylic acid protonation states via ¹H NMR .
- Light Sensitivity : Expose to UV-Vis light (300–800 nm) and quantify photodegradation products using LC-MS .
Data Gap : Stability data is limited; prioritize real-time stability studies for long-term storage recommendations .
What are the methodological challenges in scaling up the synthesis of (S)-Spiro[2.3]hexane-1-carboxylic acid for preclinical studies?
Advanced
Key challenges include:
- Enantiopurity Maintenance : Optimize catalytic systems (e.g., flow chemistry) to prevent racemization during scale-up .
- Purification : Use simulated moving bed (SMB) chromatography for high-throughput enantiomer separation .
- Yield Optimization : Screen solvents (e.g., THF vs. DCM) and catalysts (e.g., Ru vs. Pd) to improve atom economy .
Case Study : A 10-gram pilot batch achieved 65% yield and 98% ee using chiral Rh catalysts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
